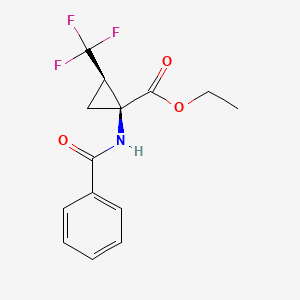![molecular formula C5H7ClF3N3O B1445649 Methyl({[3-(Trifluormethyl)-1,2,4-oxadiazol-5-yl]methyl})amin-Hydrochlorid CAS No. 1423033-45-7](/img/structure/B1445649.png)
Methyl({[3-(Trifluormethyl)-1,2,4-oxadiazol-5-yl]methyl})amin-Hydrochlorid
Übersicht
Beschreibung
“Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3) by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Die Trifluormethylgruppe in Verbindungen wie Methyl({[3-(Trifluormethyl)-1,2,4-oxadiazol-5-yl]methyl})amin-Hydrochlorid ist bekannt dafür, die pharmakologischen Eigenschaften von Medikamenten zu verbessern . Diese Verbindung kann zur Synthese verschiedener Pharmazeutika verwendet werden, wobei das Vorhandensein der Trifluormethylgruppe die Wirksamkeit und Stabilität des resultierenden Medikaments verbessern kann.
Agrochemische Synthese
In der Agrochemie sind Derivate dieser Verbindung wertvoll für die Herstellung von Pestiziden und Herbiziden. Die Trifluormethylgruppe kann zur Entwicklung von Verbindungen mit erhöhter biologischer Aktivität und besserer Umweltstabilität beitragen .
Chemische Synthese
Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Sie kann in Mehrkomponentenreaktionen eingesetzt werden, um komplexe Moleküle wie 3-Trifluormethyl-1,2,4-Triazole aufzubauen, die breite Anwendung in der medizinischen Chemie finden .
Industrielle Anwendungen
Die einzigartige Reaktivität von this compound macht sie für industrielle Prozesse geeignet, die spezifische fluorierte Strukturen erfordern. Sie kann zur Synthese von Materialien verwendet werden, die von den Eigenschaften der Trifluormethylgruppe profitieren .
Umweltwissenschaften
Obwohl spezifische Umweltanwendungen dieser Verbindung nicht gut dokumentiert sind, ist die allgemeine Klasse der fluorierten Verbindungen, zu der sie gehört, in den Umweltwissenschaften von Bedeutung. Sie werden in verschiedenen Anwendungen eingesetzt, von Kältemitteln bis hin zu Löschschaum, obwohl ihre Umweltauswirkungen Gegenstand laufender Forschung sind .
Katalyse
Verbindungen, die die Trifluormethylgruppe enthalten, können in bestimmten chemischen Reaktionen als Katalysatoren wirken. Ihre Fähigkeit, die Reaktivität und Selektivität anderer Verbindungen zu beeinflussen, macht sie wertvoll für die Entwicklung neuer katalytischer Prozesse .
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s worth noting that trifluoromethyl group-containing compounds have been found to interact with various targets, leading to a range of pharmacological effects .
Biochemical Pathways
Trifluoromethyl group-containing compounds have been found to influence a variety of biochemical pathways, contributing to their broad-spectrum pharmaceutical activity .
Result of Action
Compounds with a trifluoromethyl group have been found to exhibit a range of biological activities .
Biochemische Analyse
Biochemical Properties
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it interacts with cytochrome P450 enzymes, leading to altered metabolic pathways and reduced enzyme activity . Additionally, Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .
Cellular Effects
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes, by modulating their phosphorylation states . This compound also affects gene expression by interacting with transcription factors and altering their binding to DNA . Furthermore, Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride can modulate gene expression by interacting with transcription factors and altering their ability to bind to promoter regions of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride can cause sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, such as enzyme activity and gene expression . At high doses, it may exhibit toxic effects, including cellular apoptosis and necrosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can inhibit cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, it affects metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride is transported and distributed through specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . It also binds to intracellular proteins, affecting its localization and accumulation within specific organelles.
Eigenschaften
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O.ClH/c1-9-2-3-10-4(11-12-3)5(6,7)8;/h9H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGWQKNILQJHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1445568.png)










![tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1445589.png)